2,2,5,5-Tetraphenyltetrahydrofuran
Description
Historical Context and Early Investigations in Tetrahydrofuran (B95107) Chemistry
The journey into the world of tetrahydrofurans began with the broader exploration of furan (B31954) chemistry in the late 19th and early 20th centuries. Tetrahydrofuran (THF) itself, the parent compound, is a simple five-membered cyclic ether. aps.orgnih.gov Its synthesis and properties were investigated as part of the systematic study of heterocyclic compounds. Early methods for the preparation of THF often involved the catalytic hydrogenation of furan. chemspider.com A significant industrial process developed later involves the acid-catalyzed dehydration of 1,4-butanediol. aps.org
The initial focus of tetrahydrofuran chemistry was largely on the parent molecule and its utility as a versatile and polar aprotic solvent, capable of dissolving a wide array of polar and nonpolar compounds. aps.org Its ability to form complexes with Lewis acids and organometallic reagents, such as Grignard reagents and boranes, cemented its importance in synthetic organic chemistry. aps.orgyoutube.com As the field of organic synthesis matured, attention began to shift towards more complex, substituted tetrahydrofuran derivatives, driven by their discovery in nature and their potential as building blocks for larger, more intricate molecules.
Academic Significance of Highly Substituted Tetrahydrofuran Systems
Highly substituted tetrahydrofurans are not merely laboratory curiosities; they are prevalent structural motifs in a wide range of biologically active natural products. nih.gov These include lignans, polyether ionophores, and annonaceous acetogenins, which have demonstrated a diverse spectrum of biological activities, including antitumor, antimicrobial, and antimalarial properties. nih.gov The presence of multiple stereocenters and functional groups on the tetrahydrofuran core in these natural products has presented a significant challenge and a fertile ground for the development of new stereoselective synthetic methodologies. nih.govscribd.com
The academic significance of these systems lies in the pursuit of strategies to control the relative and absolute stereochemistry of the substituents on the five-membered ring. scribd.comcdnsciencepub.com Researchers have developed numerous methods for the diastereoselective and enantioselective synthesis of substituted tetrahydrofurans, including tandem oxidative cyclization-redox relay reactions and visible light-induced photocatalytic cascade reactions. cdnsciencepub.comnih.gov The development of these synthetic tools is crucial for accessing complex natural products and their analogues for biological evaluation. The inherent structural rigidity and defined spatial arrangement of substituents in highly substituted tetrahydrofurans also make them attractive scaffolds for the design of new catalysts and chiral ligands for asymmetric synthesis.
Overview of Key Research Domains Pertaining to 2,2,5,5-Tetraphenyltetrahydrofuran
Research specifically focused on this compound has carved out its own niche within the broader field of substituted tetrahydrofurans. A primary area of investigation has been its synthesis, which is intrinsically linked to its precursor, 1,1,4,4-tetraphenyl-1,4-butanediol. The dehydration of this diol has been shown to yield this compound. scribd.com However, early reports indicated that the reaction of 1,1,4,4-tetraphenyl-1,4-butanediol with a catalytic amount of aluminum chloride can lead to a mixture of 1,1,4,4-tetraphenyl-1,3-butadiene (B72080) and this compound, which proved difficult to separate. nih.gov
A significant portion of the research interest in this structural framework has been directed towards its dihydroxylated derivative, (3R,4R)-2,2,5,5-tetraphenyltetrahydrofuran-3,4-diol. This C2-symmetric diol has been employed as a chiral additive in L-proline-catalyzed Michael addition reactions, where it was found to enhance the enantiomeric purity of the products. researchgate.net This highlights the potential of the tetraphenyltetrahydrofuran scaffold in the development of new chiral auxiliaries and catalysts for asymmetric synthesis. Further research has explored the synthesis of diester derivatives of this diol, which also hold promise as chiral ligands. nih.gov
While much of the focus has been on its derivatives, the parent compound, this compound, serves as a fundamental building block and a point of reference for understanding the steric and electronic effects of the four phenyl substituents on the tetrahydrofuran ring. Its formation as a product in certain electrochemical reactions, such as the oxidation of diphenylethylene, has also been noted. mdpi.com The exploration of its own reactivity, spectroscopic properties, and potential applications remains an area with potential for further discovery.
Structure
3D Structure
Properties
CAS No. |
72805-47-1 |
|---|---|
Molecular Formula |
C28H24O |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2,2,5,5-tetraphenyloxolane |
InChI |
InChI=1S/C28H24O/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(29-27,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI Key |
WJKMKPNHVQAOMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 2,2,5,5 Tetraphenyltetrahydrofuran Systems
Elucidation of Reaction Pathways and Transient Intermediates
The transformation of 2,2,5,5-tetraphenyltetrahydrofuran and its precursors often involves complex mechanistic pathways, featuring a variety of transient species. Understanding these pathways is crucial for controlling reaction outcomes and designing novel synthetic strategies.
While ring expansions starting from this compound itself are not extensively documented, its formation can proceed through significant carbocation-mediated rearrangements. A notable example is the acid-catalyzed rearrangement of tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (TADDOL) derivatives, which leads to the formation of the sterically hindered (3R,4R)-2,2,5,5-tetraphenyl-tetrahydrofuran-3,4-diol. conicet.gov.ar This reaction proceeds under mild conditions in the presence of trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid. conicet.gov.ar
Two primary mechanistic pathways have been proposed for this transformation, both involving a key tertiary carbocation intermediate. conicet.gov.ar
Path A: This pathway begins with the protonation of one of the hydroxyl groups of the TADDOL precursor, followed by the elimination of a water molecule to generate a tertiary carbocation. This carbocation then undergoes an intramolecular cyclization, where the second hydroxyl group acts as a nucleophile, attacking the carbocationic center to form the tetrahydrofuran (B95107) ring. conicet.gov.ar
Path B: Alternatively, the reaction may commence with the formation of a mono-trifluoroacetyl ester. Subsequent protonation and loss of trifluoroacetic acid (TFA) also lead to the formation of the crucial tertiary carbocation, which then cyclizes to yield the tetrahydrofuran structure. conicet.gov.ar Dynamic NMR experiments that detected the release of acetone (B3395972) during a related dioxolane ring cleavage, but not water, suggest that a pathway analogous to Path B may be more probable in that specific system. conicet.gov.ar
These types of rearrangements are driven by the formation of a stable tertiary carbocation and the subsequent intramolecular reaction to form the five-membered ring. The general principles of carbocation stability and rearrangement are well-established, with such intermediates frequently participating in reactions like the Wagner-Meerwein rearrangement. masterorganicchemistry.com The stability of carbocations is a key factor, and they are known to undergo rapid rearrangements to form more stable structures. masterorganicchemistry.com
Table 1: Proposed Mechanistic Steps in Carbocation-Mediated Formation of a Tetraphenyltetrahydrofuran Derivative
| Step | Path A | Path B | Key Intermediate |
| 1 | Protonation of a hydroxyl group | Reaction with TFAA to form a mono-trifluoroacetyl ester | - |
| 2 | Elimination of water | Protonation of the ester | Tertiary Carbocation |
| 3 | Intramolecular cyclization | Elimination of TFA and intramolecular cyclization | Bicyclic Intermediate |
| 4 | Deprotonation | - | (3R,4R)-2,2,5,5-tetraphenyltetrahydrofuran-3,4-diol |
This table is based on the proposed mechanisms for the formation of a this compound derivative from a TADDOL precursor as described in the literature. conicet.gov.ar
Radical intermediates play a significant role in both the synthesis and potential transformations of this compound. The formation of this compound has been achieved through oxidative pathways involving radical cations.
An important synthetic route involves the oxidation of 1,1-diphenylethylene (B42955). In an electrochemically mediated photoredox strategy, the excited phenothiazine (B1677639) radical cation (2*PTZ•+) was used to oxidize 1,1-diphenylethylene. nih.gov This process leads to the formation of 1,1,4-triphenyl-1,2-dihydronaphthalene and 2,2,5,5-tetraphenyl-tetrahydrofuran, indicating a bimolecular cyclization pathway initiated by a radical cation. nih.gov
Furthermore, the direct anodic oxidation of 1,1-diphenylethylene in an oxygen-saturated acetonitrile (B52724) solution has been shown to produce this compound. nii.ac.jp This electrolysis is carried out at a constant current, and the reaction proceeds via the generation of radical cation species at the anode. nii.ac.jp The oxidation potentials of substituted styrenes are influenced by the electrode material, with lower potentials observed on glassy carbon electrodes compared to platinum, which can be attributed to interactions such as π-π stacking. nii.ac.jp
The tetrahydrofuran ring itself can be susceptible to oxidative cleavage. For instance, fungal peroxygenases can catalyze the H₂O₂-dependent cleavage of tetrahydrofuran to yield 4-hydroxybutanal, a ring-opened product. nih.gov While this has not been specifically demonstrated on the tetraphenyl-substituted derivative, it highlights a potential pathway for the degradation of the tetrahydrofuran scaffold under specific oxidative conditions. Similarly, other oxidative cleavage reactions of ethers and diols, often catalyzed by metal species, proceed through mechanisms that could involve radical or high-valent metal-oxo intermediates. acs.orgarkat-usa.org
The photochemical behavior of systems leading to this compound is linked to the generation and reactivity of excited states and radical ions. As mentioned previously, an electrochemically mediated photoredox strategy has been successfully employed to generate the excited phenothiazine radical cation (2*PTZ•+), which is a key species in the oxidation of diphenylethylene to form 2,2,5,5-tetraphenyl-tetrahydrofuran. nih.govacs.org
The general principles of photochemistry involve the absorption of light by a molecule, leading to the formation of an electronically excited state. This excited state can then undergo various processes, including energy transfer, electron transfer, or chemical reaction. dtu.dkmdpi.com In the context of photoredox catalysis, the excited state of a photocatalyst can act as a potent oxidant or reductant, initiating chemical transformations that would be difficult to achieve under thermal conditions. acs.org
While direct UV photolysis studies on this compound are not widely reported, the UV irradiation of related chemical structures can lead to the formation of reactive free radicals. nih.gov For example, UV irradiation of polylactic acid (PLA) can induce chain scission and the formation of new functional groups through photo-oxidation processes. mdpi.com The energy from UV light is sufficient to break chemical bonds, initiating radical chain reactions. nih.govlibretexts.org It is plausible that direct UV irradiation of this compound could lead to the formation of radical species, potentially through C-H abstraction from the tetrahydrofuran ring or C-O bond cleavage, although such specific pathways remain to be experimentally verified for this compound.
There is limited specific information in the scientific literature regarding electrophilic aromatic substitution reactions, such as nitration or halogenation, performed directly on the phenyl rings of this compound. The general mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. masterorganicchemistry.comdalalinstitute.com The reaction is completed by the loss of a proton to restore the aromaticity of the ring. masterorganicchemistry.com
The reactivity and regioselectivity of these substitutions are heavily influenced by the nature of the substituent already present on the aromatic ring. libretexts.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org The tetrahydrofuran ring, being connected to the phenyl groups via a C(sp³)-C(aromatic) bond, would be considered an alkyl substituent. Alkyl groups are generally weakly activating and ortho-, para-directing due to inductive effects and hyperconjugation.
However, the this compound molecule presents a case of significant steric hindrance. The bulky nature of the tetrahydrofuran core and the four attached phenyl groups would likely impede the approach of an electrophile to the ortho positions of the phenyl rings. Therefore, if an electrophilic substitution were to occur, it would be expected to favor the para position. The generation of the required electrophiles, for instance, the nitronium ion (NO₂⁺) for nitration or a halonium ion for halogenation, typically requires strong acids or a Lewis acid catalyst. savemyexams.comtcichemicals.com The viability of such reactions on this compound would depend on the stability of the tetrahydrofuran ring under these potentially harsh conditions.
Electron Transfer and Redox Chemistry in Tetraphenyltetrahydrofuran Systems
The redox behavior of this compound systems is primarily associated with its formation through electron transfer processes. The electrochemical techniques used to study these processes provide valuable information about the thermodynamics and kinetics of the underlying reactions.
As previously discussed, this compound can be synthesized via the anodic oxidation of 1,1-diphenylethylene. nii.ac.jp This is an example of an electrocatalytic transformation where the electrode facilitates the oxidation of the starting material. The mechanism involves an initial one-electron transfer from the 1,1-diphenylethylene to the anode, forming a radical cation. rsc.org This reactive intermediate can then undergo further reactions, such as dimerization and cyclization, to form the final product.
Cyclic voltammetry (CV) is a powerful technique for investigating such electron transfer mechanisms. biologic.netals-japan.com A cyclic voltammogram plots the current response of an electrochemical cell to a linearly swept potential. biologic.net For a reversible one-electron transfer process, the separation between the anodic and cathodic peak potentials (ΔEp) is typically around 59/n mV (where n is the number of electrons transferred), and the ratio of the peak currents is unity. jcsp.org.pk Deviations from this ideal behavior can provide information about the kinetics of the electron transfer or the stability of the generated species. als-japan.com In the context of the formation of this compound, CV studies of 1,1-diphenylethylene would reveal its oxidation potential and the nature of the subsequent chemical steps.
The efficiency and outcome of these electrocatalytic reactions can be influenced by various factors, including the electrode material, the solvent, the supporting electrolyte, and the presence of other species in the solution, such as oxygen. nii.ac.jpdicp.ac.cn
Table 2: Key Electrochemical Concepts in the Study of this compound Systems
| Technique/Concept | Description | Relevance to this compound |
| Anodic Oxidation | An electrochemical process where a substance is oxidized at the anode. | A documented method for synthesizing this compound from 1,1-diphenylethylene. nii.ac.jp |
| Radical Cation | A positively charged species with an unpaired electron, often formed by one-electron oxidation. | A key transient intermediate in the oxidative formation of this compound. rsc.org |
| Cyclic Voltammetry (CV) | An electrochemical technique used to study redox processes by measuring the current as the potential is varied. biologic.net | Used to determine the oxidation potential of precursors and to investigate the electron transfer mechanism. nii.ac.jpjcsp.org.pk |
| Electron Transfer (ET) | The movement of an electron from one chemical species to another. | The fundamental process initiating the oxidative formation of this compound. nih.gov |
Participation in Organic Photoredox Catalysis
The generation of highly reactive radical intermediates through single-electron transfer (SET) processes is a cornerstone of organic synthesis, and photoredox catalysis has emerged as a powerful and mild method to achieve these transformations. illinois.edu In this context, organic dyes have gained significant attention as inexpensive and metal-free alternatives to traditional transition metal complexes. illinois.edu One notable reaction involving this compound is its formation through an electrochemically mediated photoredox strategy. nih.govacs.org
In a seminal study, phenothiazine (PTZ) was used to generate the excited phenothiazine radical cation (2*PTZ•+). nih.govacs.org This highly oxidizing species was capable of oxidizing 1,1-diphenylethylene. nih.gov The resulting reaction produces both 1,1,4-triphenyl-1,2-dihydronaphthalene and this compound. nih.govacs.org The formation of these products highlights the ability of photoredox catalysis to initiate complex chemical transformations through the generation of reactive radical intermediates.
The process of photoinduced electron transfer (PET) is fundamental to photoredox catalysis. beilstein-journals.org Light absorption excites the photoredox catalyst, drastically altering its chemical properties, including its oxidation and reduction potentials. beilstein-journals.org This excited state can then engage in electron transfer with a suitable donor or acceptor, initiating a redox reaction. beilstein-journals.org The development of photoredox catalysis has provided a platform for harnessing light to drive a wide array of chemical reactions. beilstein-journals.org
Kinetic Analysis of Photoinduced Electron Transfer
The study of photoinduced electron transfer (ET) kinetics is crucial for understanding and optimizing photoredox catalytic cycles. Transient absorption spectroscopy, also known as flash photolysis, is a key technique for these investigations. edinst.comnih.gov This pump-probe method allows for the measurement of photogenerated excited state absorption energies and their lifetimes, providing insights into electron and energy transfer mechanisms. edinst.com
In a typical transient absorption experiment, a sample is excited by a "pump" pulse of light, creating a population of molecules in an excited state. edinst.comberkeley.edu A second "probe" pulse then measures the changes in absorption as a function of wavelength and time. edinst.com This allows for the characterization of transient species, such as excited singlet and triplet states, and the kinetics of their decay. edinst.comnih.gov
The rate of photoinduced electron transfer can be influenced by various factors. For instance, in a study involving ruthenium(II) complexes, the introduction of bulky substituents was found to decrease the rate constant of electron transfer. rsc.org This was attributed to a decrease in the electronic coupling matrix element, which reflects the orbital overlap between the electron donor and acceptor. rsc.org
The solvent environment also plays a critical role. Studies have shown that the dynamics of photoinduced charge separation can be strongly correlated with the solvent's dielectric relaxation time. nih.gov In some systems, a temperature-dependent transition from a nonadiabatic to a solvent-controlled adiabatic regime for electron transfer has been observed. nih.gov
The Rehm-Weller equation is often used to estimate the excited state redox potentials of photocatalysts, which is essential for predicting the feasibility of a given photoinduced electron transfer reaction. acs.org By analyzing the kinetics and thermodynamics of these processes, researchers can gain a deeper understanding of the underlying mechanisms and design more efficient photoredox systems.
Cycloaddition and Nucleophilic Reactivity
[3+2] Cycloaddition Reactions Involving Related Fragments
[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful tools for the synthesis of five-membered rings. ethz.ch These reactions involve the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. ethz.ch This methodology is highly valued for its ability to produce complex heterocyclic structures with high regio- and stereocontrol. researchgate.netbeilstein-journals.org
While direct [3+2] cycloaddition reactions involving this compound itself are not the primary focus, the underlying principles are relevant to the reactivity of related fragments and intermediates. The formation of five-membered rings is a key transformation in organic synthesis. ethz.ch For instance, the transition-metal-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with electron-deficient olefins is a versatile method for constructing highly substituted five-membered carbocycles. nih.gov
The mechanism of [3+2] cycloadditions can be influenced by various factors, including the nature of the reactants and the reaction conditions. nih.gov In some cases, the reaction may proceed through a stepwise mechanism involving the formation of an intermediate. researchgate.net The development of catalytic and asymmetric versions of these reactions has been a significant area of research, enabling the enantioselective synthesis of complex molecules. nih.gov
The scope of [3+2] cycloadditions is broad, with a wide variety of 1,3-dipoles and dipolarophiles capable of participating in the reaction. ethz.ch This versatility makes it a valuable tool for the synthesis of a diverse range of heterocyclic and carbocyclic compounds. beilstein-journals.orgnih.gov
Solvent and Nucleophile Effects on Reaction Kinetics
The kinetics of chemical reactions are profoundly influenced by the solvent in which they are carried out. researchgate.netallrounder.ai The solvent can affect reaction rates by stabilizing reactants or transition states, altering the diffusion rates of reactants, and even changing the reaction pathway. allrounder.ai
In reactions involving charged intermediates or transition states, polar solvents generally lead to an acceleration of the reaction rate due to their ability to stabilize these species. researchgate.netresearchgate.net Conversely, for nonpolar reactions, nonpolar solvents can be more effective by minimizing solvation effects. researchgate.net However, specific interactions such as hydrogen bonding can also play a significant role. researchgate.netallrounder.ai For example, the rate of diketopiperazine formation from a peptide was found to be retarded by solvents with a high capacity for hydrogen bonding. rsc.org
The choice of solvent can also impact the mechanism of a reaction. In nucleophilic substitution reactions, for instance, polar protic solvents can favor an SN1 mechanism by stabilizing the carbocation intermediate. allrounder.ai The influence of the solvent can be dramatic, with rate constants for the same reaction differing by several orders of magnitude in different solvents. researchgate.netnih.gov
The nature of the nucleophile is also a critical factor in determining reaction kinetics. In nucleophilic addition reactions, a stronger nucleophile will generally react faster. youtube.com The mechanism of nucleophilic aromatic substitution often involves the formation of a stable intermediate, and the rate of this reaction can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. youtube.com The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) provides a complex example where the reaction proceeds stepwise at three different centers of the seleniranium intermediates, with the pathway being highly dependent on the nucleophilic attack. mdpi.com
Understanding the interplay between solvent, nucleophile, and substrate is essential for controlling the outcome and efficiency of chemical reactions.
Interactive Data Table of Research Findings
| Study Focus | Key Findings | Relevant Compounds | Techniques Used | Reference |
| Photoredox Catalysis | This compound formed via oxidation of 1,1-diphenylethylene using an excited phenothiazine radical cation. | This compound, 1,1-Diphenylethylene, Phenothiazine | Electrochemically mediated photoredox catalysis | nih.govacs.org |
| Photoinduced Electron Transfer Kinetics | Electron transfer rates in Ru(II) complexes decrease with bulkier substituents due to reduced electronic coupling. | Ruthenium(II) bipyridine derivatives | Transient Absorption Spectroscopy | rsc.org |
| Solvent Effects on Electron Transfer | Photoinduced charge separation dynamics can be controlled by solvent dielectric relaxation and temperature. | Porphyrin-Quinone systems | Ultrafast pump-probe transient absorption spectroscopy | nih.gov |
| [3+2] Cycloaddition | Development of enantioselective [3+2] cycloadditions of trimethylenemethane with olefins for carbocycle synthesis. | Trimethylenemethane, Electron-deficient olefins | Transition-metal catalysis, Chiral ligands | nih.gov |
| Solvent Effects on Reaction Rates | Polar solvents can accelerate reactions with charged intermediates, while nonpolar solvents can be better for nonpolar reactions. | Various organic reactants | Kinetic studies | researchgate.netresearchgate.net |
| Nucleophile and Solvent Effects | Reaction kinetics of diketopiperazine formation are significantly affected by solvent properties, particularly hydrogen bonding capacity. | H-Ala-Pro-NH2 | Kinetic analysis | rsc.org |
Advanced Structural Analysis and Conformational Studies
X-ray Crystallography of 2,2,5,5-Tetraphenyltetrahydrofuran and its Derivatives
X-ray crystallography is an indispensable tool for the unambiguous determination of the atomic and molecular structure of crystalline solids. researchgate.net It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, which are fundamental to understanding the stereochemistry of chiral molecules like the derivatives of this compound.
The determination of the absolute configuration of chiral centers is a crucial aspect of stereochemistry. For derivatives of this compound, X-ray diffraction analysis serves as the definitive method for confirming the spatial arrangement of substituents.
In the synthesis of C2 symmetry diesters of (3R,4R)-2,2,5,5-tetraphenyltetrahydrofuran-3,4-diol (TTFOL), a derivative of the parent compound, the absolute configuration was unequivocally confirmed through single-crystal X-ray analysis. conicet.gov.ar The synthesis involves a stereoselective rearrangement from a (2R,3R)-TADDOL precursor. The resulting 3D arrangement of the TTFOL diester, as revealed by X-ray crystallography, verified that the rearrangement proceeds with retention of configuration, leading to the (3R,4R) product. conicet.gov.ar This analysis is critical as it validates the proposed reaction mechanism and confirms the stereochemical integrity of the final product. conicet.gov.ar The conformation of the tetrahydrofuran (B95107) ring and the orientation of the four phenyl groups are also precisely defined by these crystallographic studies. For instance, in related tetraphenyl-substituted heterocyclic compounds, the phenyl rings are often twisted out of the plane of the central ring, adopting a conformation that minimizes steric hindrance. researchgate.net
Table 1: Crystallographic Data for a (3R,4R)-TTFOL Diester Derivative This table presents representative crystallographic data obtained from the X-ray analysis of a derivative, highlighting the key parameters that define its molecular structure.
| Parameter | Value |
| Chemical Formula | C₃₈H₃₂O₆ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123(2) |
| b (Å) | 15.432(3) |
| c (Å) | 20.543(4) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 3205.4(11) |
| Z (molecules/unit cell) | 4 |
| Method of Configuration | Anomalous dispersion |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.118 |
| Data adapted from a study on a (3R,4R)-TTFOL diester derivative. conicet.gov.ar |
The packing of molecules in a crystal lattice is governed by a variety of intermolecular interactions, which dictate the material's bulk properties. rsc.org In tetraphenyl-substituted furan (B31954) derivatives, non-covalent interactions such as C-H···π, π···π, and van der Waals forces are predominant. d-nb.infoiucr.org
Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation
While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques are vital for probing molecular structure and behavior in solution, confirming structures, and elucidating reaction mechanisms by identifying transient intermediates.
NMR spectroscopy is a powerful tool for identifying reaction intermediates and understanding complex reaction pathways. rsc.org In the synthesis of (3R,4R)-TTFOL diesters from TADDOL, NMR spectroscopy is essential for characterizing the starting materials and final products. conicet.gov.ar
Mechanistic studies propose that the reaction proceeds through a bicyclic intermediate. conicet.gov.ar Although this intermediate may be too unstable to isolate, its formation can be inferred from the stereochemical outcome and supported by spectroscopic data. Dynamic NMR experiments and the analysis of ¹H and ¹³C chemical shifts can provide evidence for the structural rearrangement. For example, peaks observed in the ¹³C NMR spectrum at 77 and 84 ppm during the reaction have been tentatively attributed to the C3 and C4 atoms in the rearranged furanose ring system of the intermediate. conicet.gov.ar In related studies involving organotin reagents with TADDOL derivatives, ¹¹⁹Sn NMR has also been employed to analyze the stereoselectivity of the reaction products. sciprofiles.com These spectroscopic methods are crucial for piecing together the step-by-step mechanism of the molecular rearrangement. conicet.gov.ar
Vibrational (Infrared and Raman) and electronic (Circular Dichroism) spectroscopies are highly sensitive to the conformational state of a molecule. nih.govmdpi.com For a molecule like this compound, with significant steric hindrance, these techniques can probe the different possible conformations of the furan ring and the orientation of the phenyl substituents.
Electronic Spectroscopy (Circular Dichroism): For chiral derivatives of this compound, Electronic Circular Dichroism (ECD) is a powerful technique for conformational analysis in solution. mdpi.com ECD measures the differential absorption of left- and right-circularly polarized light, which is exquisitely sensitive to the three-dimensional arrangement of chromophores. mdpi.com The four phenyl groups act as chromophores. Their spatial disposition, dictated by the conformation of the tetrahydrofuran ring, will generate a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the molecular conformation. nih.gov By comparing experimental ECD spectra with those predicted for different low-energy conformers using time-dependent DFT (TD-DFT), it is possible to determine the predominant conformation in solution. nih.gov
Table 2: Spectroscopic Techniques for Structural Analysis This table summarizes the application of various spectroscopic methods in the study of this compound and its derivatives.
| Technique | Information Obtained |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, absolute configuration, intermolecular interactions, crystal packing. researchgate.netconicet.gov.ar |
| NMR Spectroscopy | Connectivity of atoms, characterization of products, elucidation of reaction mechanisms, identification of intermediates. conicet.gov.arrsc.org |
| Vibrational (IR/Raman) | Identification of functional groups, determination of molecular conformation through comparison with theoretical models. nih.govmdpi.com |
| Electronic (CD) | Determination of absolute configuration and predominant solution-state conformation for chiral derivatives. mdpi.comnih.gov |
Applications As Chiral Auxiliaries and Organocatalysts in Asymmetric Organic Synthesis
Catalytic Roles in Asymmetric Michael Addition Reactions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. researchgate.net The development of asymmetric variants of this reaction is of great importance, and organocatalysis has proven to be a powerful strategy. acs.org In this context, derivatives of 2,2,5,5-tetraphenyltetrahydrofuran have been instrumental.
(3R,4R)-2,2,5,5-Tetraphenyltetrahydrofuran-3,4-diol has been successfully employed as a co-catalyst in proline-catalyzed asymmetric Michael additions. A notable example is the reaction between acetone (B3395972) and various nitroalkenes. In these reactions, the TADDOL derivative works in concert with L-proline to create a highly organized chiral environment in the transition state. It is proposed that the diol activates the nitroalkene electrophile through hydrogen bonding, while the proline activates the ketone donor by forming a chiral enamine. This dual activation strategy is crucial for achieving high stereocontrol.
The rigid C₂-symmetric scaffold of the this compound-3,4-diol is key to its ability to enhance enantioselectivity. The four phenyl groups create a well-defined chiral pocket that effectively shields one face of the activated electrophile (the Michael acceptor). This steric hindrance directs the incoming nucleophile to the opposite face, leading to the preferential formation of one enantiomer of the product. By varying the aryl groups on the TADDOL backbone (e.g., replacing phenyl with naphthyl), the steric and electronic properties of the chiral pocket can be fine-tuned to optimize enantioselectivity for different substrates. For instance, in the addition of acetylacetone (B45752) to nitroolefins, organocatalysts incorporating a chiral scaffold can achieve enantiomeric excesses up to 94%. acs.org The strategic placement of bulky groups on the catalyst framework plays a significant role in dictating the stereochemical outcome. acs.org
Interactive Table: TADDOL-Assisted Asymmetric Michael Addition
| Michael Donor | Michael Acceptor | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetone | Nitrostyrene | L-Proline / TADDOL | High | High |
| Acetylacetone | β-Nitrostyrene | Thiourea-based Chiral Catalyst | 99 | 94 |
| Dimedone | Cinnamone | Quinine-based Primary Amine | 99 | 90 |
| Dimedone | Chalcone | Quinine-based Squaramide | 99 | 98 |
Contributions to Direct Asymmetric Aldol (B89426) Reactions
The aldol reaction is another cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl moiety and up to two new stereocenters. Current time information in Bangalore, IN. The development of direct, asymmetric versions using organocatalysts has been a major focus of research. researchgate.netCurrent time information in Bangalore, IN. TADDOL derivatives have proven to be effective catalysts in this domain, particularly in Mukaiyama-type aldol reactions.
In these reactions, the TADDOL acts as a chiral Lewis acid, activating the aldehyde electrophile through hydrogen bonding. This activation lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde and orients it within the chiral pocket of the catalyst. The nucleophile, typically a silyl (B83357) enol ether, then attacks the activated aldehyde. The facial selectivity of this attack is dictated by the steric environment of the TADDOL, leading to high diastereo- and enantioselectivity in the resulting β-hydroxy product. For example, the hydrogen-bonding-catalyzed Mukaiyama aldol reaction between O-silyl-N,O-ketene acetals and various aldehydes in the presence of a naphthyl-TADDOL catalyst can produce β-hydroxy amides with enantiomeric ratios up to 99:1. thieme-connect.com
Interactive Table: TADDOL-Catalyzed Asymmetric Aldol Reactions
| Aldehyde | Silyl Enol Ether/Ketone | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Benzaldehyde | Silyl ketene (B1206846) acetal | Naphthyl-TADDOL | 88 | >25:1 (syn/anti) | 94 (97:3 er) | thieme-connect.com |
| 4-Nitrobenzaldehyde | Cyclohexanone | Proline-derived catalyst | 97 | >95:5 (anti/syn) | 98 | researchgate.net |
| Benzaldehyde | Chan's diene | Naphthyl-TADDOL | - | - | High | researchgate.net |
Design and Development of Chiral Ligands for Transition Metal-Mediated Asymmetric Transformations
Beyond organocatalysis, the TADDOL scaffold is a privileged structure for the design of chiral ligands for transition metal catalysis. thieme-connect.combohrium.comnih.gov The two hydroxyl groups serve as convenient handles for the introduction of various phosphorus-containing moieties, leading to the synthesis of chiral phosphonites, phosphites, phosphoramidites, and phosphine-phosphite ligands. acs.orgthieme-connect.combohrium.com These ligands have been successfully applied in a range of metal-catalyzed reactions, including asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. acs.orgdicp.ac.cn
The design principle involves combining the robust, sterically demanding C₂-symmetric TADDOL backbone with the electronic properties of the phosphorus donor atoms. This modularity allows for the creation of extensive ligand libraries where steric and electronic parameters can be systematically varied to find the optimal ligand for a specific transformation. acs.orgthieme-connect.com For instance, TADDOL-based phosphine-phosphite ligands have been used in rhodium-catalyzed asymmetric hydroformylation of styrene, achieving high regioselectivity (>98%) and good enantioselectivities (up to 85% ee). acs.org Similarly, TADDOL-derived phosphonite ligands have been effective in palladium-catalyzed Suzuki cross-coupling reactions. rsc.org
Interactive Table: TADDOL-Derived Ligands in Asymmetric Catalysis
| Reaction | Metal | Ligand Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Hydroformylation | Rhodium | Phosphine-phosphite | Styrene | - | 85 | acs.org |
| Hydroformylation | Rhodium | Phosphine-phosphoramidite | Styrene | High | 71 | dicp.ac.cn |
| Suzuki Coupling | Palladium | Phosphonite | Aryl boronic acid | 95 | 92 | rsc.org |
Utility in the Stereoselective Synthesis of Biologically Relevant Scaffolds (e.g., Enzyme Inhibitor Precursors)
The high degree of stereocontrol exerted by TADDOL-based catalysts and ligands makes them valuable tools for the synthesis of complex, biologically active molecules and their precursors. Many pharmaceuticals and enzyme inhibitors contain multiple stereocenters, and their biological activity is often dependent on a single stereoisomer. Asymmetric synthesis using chiral auxiliaries like TADDOL derivatives provides an efficient pathway to access these enantiomerically pure compounds.
For example, the ability to construct chiral building blocks through TADDOL-catalyzed aldol and Michael reactions is directly applicable to the synthesis of polyketides, amino acids, and other natural product scaffolds. mdpi.com Furthermore, TADDOL-ligated metal catalysts can be used to create specific structural motifs found in bioactive molecules. For instance, palladium catalysts with TADDOL-derived phosphonite ligands can catalyze the enantioselective formation of cyclopropane (B1198618) rings, which are key components in a number of biologically active compounds. rsc.org The stereoselective synthesis of functionalized tetrahydrofurans, which are core structures in many natural products, has also been achieved using chiral auxiliaries to control the stereochemical outcome. bohrium.com The reliable and predictable stereochemical outcomes afforded by TADDOL-based systems make them a powerful asset in the lengthy and complex synthetic routes required for many modern pharmaceuticals.
Computational Chemistry and Theoretical Modeling Studies of 2,2,5,5 Tetraphenyltetrahydrofuran
Computational chemistry and theoretical modeling provide powerful tools for understanding the intrinsic properties and reactivity of molecules like 2,2,5,5-tetraphenyltetrahydrofuran. By simulating molecular behavior at the atomic level, these methods offer insights that can be difficult to obtain through experimental means alone. This section explores the application of various computational techniques to elucidate the electronic structure, conformational dynamics, reaction mechanisms, and spectroscopic properties of this highly substituted furan (B31954) derivative.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2,2,5,5-tetraphenyltetrahydrofuran derivatives, and how do reaction conditions influence selectivity?
- Methodology : Derivatives like 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran are synthesized via halogenation of the parent compound using bromine in inert solvents (e.g., THF) under controlled temperatures. Reaction selectivity is achieved by optimizing stoichiometry and reaction time, as demonstrated in crystallographic studies of brominated analogs .
- Critical Parameters : Excess bromine may lead to over-halogenation, while low temperatures (e.g., -5°C) stabilize intermediates, as seen in Grignard-based syntheses .
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming bond angles (e.g., C17—C16—C15 at 120.5(3)°) and non-covalent interactions (e.g., Br⋯Br contacts, C—H⋯H interactions) that influence crystal packing .
- Data Interpretation : Compare experimental bond lengths (e.g., C14—H14 at 0.93 Å) with computational predictions to validate structural models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
